

# 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine

## IUPAC name

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### Compound of Interest

**Compound Name:** 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine

**Cat. No.:** B1519350

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An In-depth Technical Guide to **5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine**: Nomenclature, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry.<sup>[1]</sup> Its structural resemblance to purines and tryptophan has made it a valuable component in the design of bioactive molecules, particularly as a hinge-binding element in kinase inhibitors.<sup>[2]</sup> This guide provides a comprehensive technical overview of a specific derivative, **5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine**, delving into its systematic IUPAC nomenclature, synthetic strategies, and its significance as a building block in the development of targeted therapeutics.

## PART 1: Decoding the IUPAC Name: A Systematic Approach

The formal IUPAC name, **5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine**, is derived from a systematic set of rules for naming fused heterocyclic systems. Understanding this nomenclature is fundamental for unambiguous scientific communication.

## Identifying the Parent Heterocycle: The Fused Ring System

The core of the molecule is a fused bicyclic system composed of a pyrrole ring and a pyridine ring. According to IUPAC rules, the parent component of a fused heterocyclic system is typically the one containing nitrogen.<sup>[1][3]</sup> In this case, both rings contain nitrogen. The next consideration is the size of the rings; however, here we have a five-membered ring fused to a six-membered ring. The name is constructed by taking the name of the larger, nitrogen-containing ring, pyridine, as the base and adding a prefix for the smaller ring, pyrrole, which is modified to "pyrrolo".

The fusion is indicated by letters that designate the sides of the parent heterocycle. The pyridine ring is lettered 'a' for the 1,2-bond, 'b' for the 2,3-bond, and so on. The pyrrole ring is fused at the 'b' face of the pyridine ring (the 2,3-bond), leading to the name pyrrolo[2,3-b]pyridine.

## Numbering the Fused System

The numbering of the fused pyrrolo[2,3-b]pyridine system follows a specific set of IUPAC guidelines. The numbering starts from an atom in the larger ring that is not part of the fusion, and proceeds in a manner that gives the heteroatoms the lowest possible locants. For 1H-pyrrolo[2,3-b]pyridine, the numbering is as follows:

**Figure 1:** IUPAC Numbering of the 1H-pyrrolo[2,3-b]pyridine Scaffold.

The "1H" in the name indicates the position of the saturated atom (indicated hydrogen) in the pyrrole ring, which is at position 1.

## Incorporating Substituents

With the parent scaffold correctly named and numbered, the substituents are added as prefixes in alphabetical order:

- A bromo group is located at position 5.
- A methyl group is located at position 4.

Combining these elements gives the full, unambiguous IUPAC name: **5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine**.

## PART 2: Synthesis and Characterization

The synthesis of substituted 7-azaindoles is a topic of significant interest in organic and medicinal chemistry. Various synthetic strategies have been developed to access this important scaffold.

### General Synthetic Strategies for 7-Azaindoles

Several named reactions are well-established for the synthesis of the 7-azaindole core, including:

- Bartoli Indole Synthesis: This method involves the reaction of a nitro-substituted pyridine with a vinyl Grignard reagent.
- Fischer Indole Synthesis: A classic method that utilizes a pyridine-derived hydrazine and an aldehyde or ketone under acidic conditions.
- Madelung Synthesis: This involves the intramolecular cyclization of an N-acyl-ortho-toluidine derivative.

More contemporary methods often involve transition-metal-catalyzed cross-coupling reactions to construct the pyrrole ring onto a functionalized pyridine precursor.

### Plausible Synthesis of **5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine**

A specific, detailed experimental protocol for the synthesis of **5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine** is not readily available in a single, consolidated source. However, a plausible and efficient route can be designed based on established methodologies for the synthesis of substituted 7-azaindoles. A common strategy involves the construction of the pyrrolo ring onto a pre-functionalized pyridine.

Proposed Synthetic Workflow:



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**Figure 2:** Proposed Synthetic Workflow for **5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine**.

## Spectroscopic Characterization

While a complete set of spectroscopic data for **5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine** is not published in a single source, data for the closely related compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine, provides a valuable reference for characterization.<sup>[4]</sup>

Reference Spectroscopic Data for 5-bromo-1H-pyrrolo[2,3-b]pyridine:<sup>[4]</sup>

Technique	Observed Data
<sup>1</sup> H NMR (DMF-d <sub>7</sub> )	$\delta$ 11.91 (bs, 1H, NH), 8.30 (d, $J$ = 2.2 Hz, 1H, H6), 8.20 (d, $J$ = 2.0 Hz, 1H, H4), 7.63 (t, $J$ = 2.8 Hz, 1H, H2), 6.50 (m, 1H, H3)
<sup>13</sup> C NMR (DMF-d <sub>7</sub> )	$\delta$ 147.5 (C7a), 142.9 (C6), 130.3 (C4), 128.2 (C2), 122.1 (C3a), 111.1 (C5), 100.0 (C3)

For **5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine**, one would expect to see a singlet for the methyl group in the <sup>1</sup>H NMR spectrum, and the signal for H4 would be absent. The chemical shifts of the remaining protons would also be influenced by the presence of the methyl group.

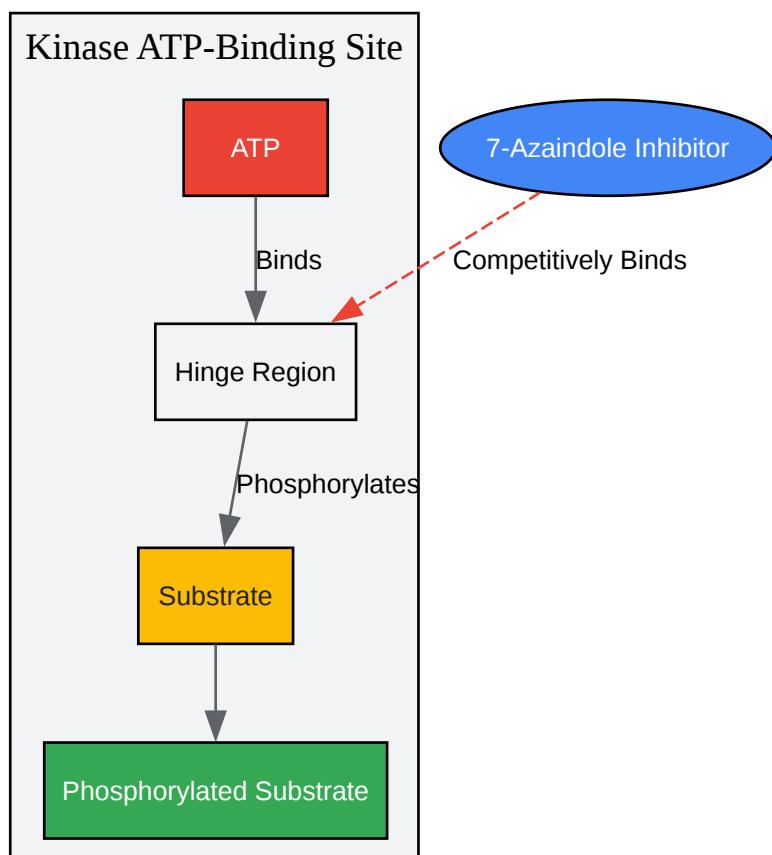
## PART 3: Applications in Drug Discovery and Research

The 7-azaindole scaffold is a cornerstone in the design of kinase inhibitors.<sup>[5]</sup> The pyridine nitrogen and the pyrrole N-H group can form crucial bidentate hydrogen bonds with the hinge region of the ATP-binding site of many kinases.<sup>[2]</sup>

## Role as a Scaffold for Kinase Inhibitors

Substituents on the 7-azaindole core, such as the bromo and methyl groups in **5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine**, provide vectors for further chemical modification to achieve potency and selectivity for specific kinase targets. The bromine atom at the 5-position is particularly useful as it can participate in halogen bonding interactions or serve as a handle for cross-coupling reactions to introduce larger and more complex moieties.

Signaling Pathway Inhibition Model:



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**Figure 3:** Competitive Inhibition of Kinase Activity by a 7-Azaindole Derivative.

## Therapeutic Potential

Derivatives of 7-azaindole have been investigated as inhibitors of a wide range of kinases involved in cancer, inflammation, and other diseases. The specific substitution pattern of **5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine** makes it a valuable intermediate for the synthesis of libraries of compounds to be screened against various kinase targets. The development of

potent and selective kinase inhibitors remains a major focus of modern drug discovery, and versatile building blocks like this compound are essential for these efforts.[5][6]

## Conclusion

**5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine** is a molecule of significant interest to the medicinal chemistry community. Its systematic IUPAC name reflects the logical and hierarchical rules of chemical nomenclature. While detailed, publicly available synthetic protocols and complete spectroscopic data are somewhat limited, its structural features and the established importance of the 7-azaindole scaffold firmly place it as a valuable building block in the quest for novel kinase inhibitors and other targeted therapeutics. Further exploration of the synthetic routes to this and related compounds, as well as the biological activities of their derivatives, will undoubtedly continue to be a fruitful area of research.

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